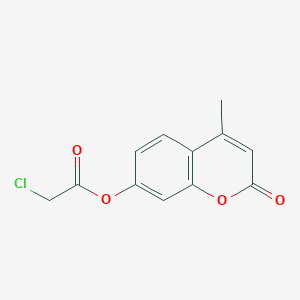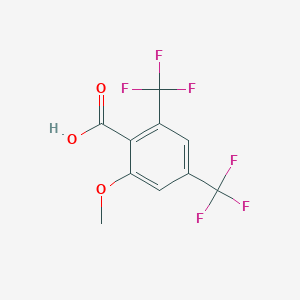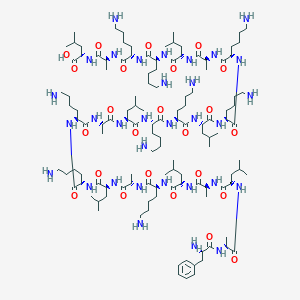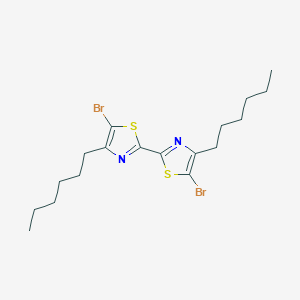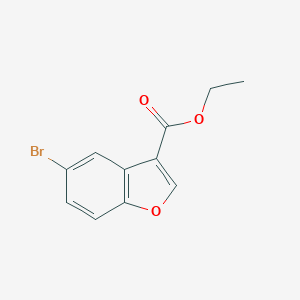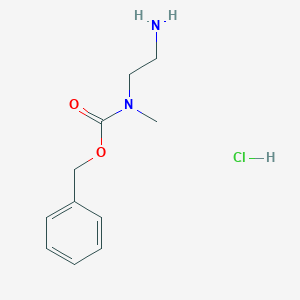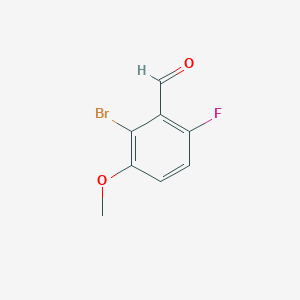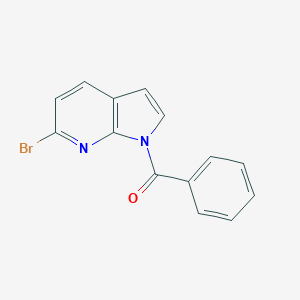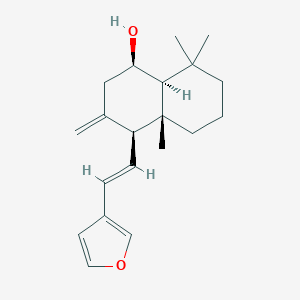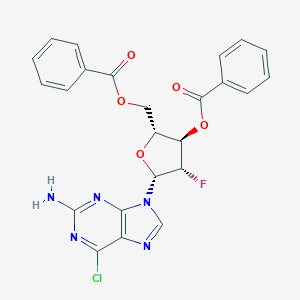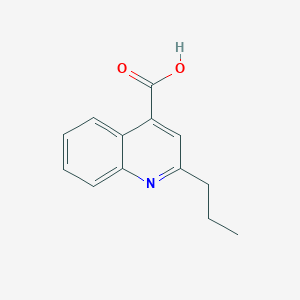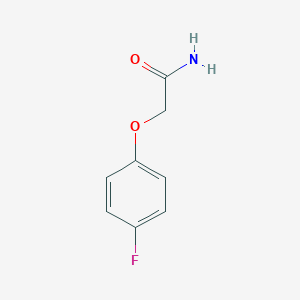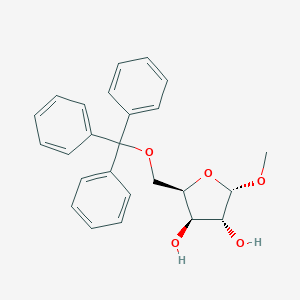
(2S,3R,4R,5R)-2-Methoxy-5-(trityloxymethyl)oxolane-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R,4R,5R)-2-Methoxy-5-(trityloxymethyl)oxolane-3,4-diol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of (2S,3R,4R,5R)-2-Methoxy-5-(trityloxymethyl)oxolane-3,4-diol involves the inhibition of glycosidases by binding to the active site of the enzyme. This prevents the hydrolysis of glycosidic bonds, leading to the accumulation of glycosides.
Biochemical And Physiological Effects
The biochemical and physiological effects of (2S,3R,4R,5R)-2-Methoxy-5-(trityloxymethyl)oxolane-3,4-diol have been studied extensively. It has been found to have anti-inflammatory properties, making it useful in the treatment of inflammatory diseases. It has also been shown to have antiviral and anticancer properties.
Advantages And Limitations For Lab Experiments
The advantages of using (2S,3R,4R,5R)-2-Methoxy-5-(trityloxymethyl)oxolane-3,4-diol in lab experiments include its potent inhibitory activity against glycosidases, its anti-inflammatory, antiviral, and anticancer properties, and its ability to selectively target specific enzymes. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in clinical settings.
Future Directions
There are several future directions for the study of (2S,3R,4R,5R)-2-Methoxy-5-(trityloxymethyl)oxolane-3,4-diol. These include the development of novel glycosidase inhibitors for the treatment of various diseases, the exploration of its potential as a therapeutic agent for inflammatory, viral, and cancerous diseases, and the investigation of its safety and efficacy in clinical trials.
Conclusion:
In conclusion, (2S,3R,4R,5R)-2-Methoxy-5-(trityloxymethyl)oxolane-3,4-diol is a chemical compound that has shown promising results in scientific research. Its potent inhibitory activity against glycosidases, anti-inflammatory, antiviral, and anticancer properties, and ability to selectively target specific enzymes make it a valuable tool for studying the role of glycosidases in various biological processes. However, further studies are needed to determine its safety and efficacy in clinical settings.
Synthesis Methods
The synthesis of (2S,3R,4R,5R)-2-Methoxy-5-(trityloxymethyl)oxolane-3,4-diol involves the reaction between 2,3,4,5-tetra-O-acetyl-D-xylose and trityloxymethyl chloride in the presence of a base. The resulting product is then deprotected using acidic conditions to obtain the final compound.
Scientific Research Applications
(2S,3R,4R,5R)-2-Methoxy-5-(trityloxymethyl)oxolane-3,4-diol has been used in various scientific research applications. It has been found to be a potent inhibitor of glycosidases, which are enzymes that catalyze the hydrolysis of glycosidic bonds. This property makes it useful in studying the role of glycosidases in various biological processes.
properties
CAS RN |
104371-03-1 |
|---|---|
Product Name |
(2S,3R,4R,5R)-2-Methoxy-5-(trityloxymethyl)oxolane-3,4-diol |
Molecular Formula |
C25H26O5 |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
(2S,3R,4R,5R)-2-methoxy-5-(trityloxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C25H26O5/c1-28-24-23(27)22(26)21(30-24)17-29-25(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21-24,26-27H,17H2,1H3/t21-,22+,23-,24+/m1/s1 |
InChI Key |
ZFZBMSNSNORRPT-QPXUXIHVSA-N |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@H](O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)O |
SMILES |
COC1C(C(C(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)O |
Canonical SMILES |
COC1C(C(C(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



